molecular formula C9H11NO4 B15205756 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate CAS No. 36431-63-7

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate

Cat. No.: B15205756
CAS No.: 36431-63-7
M. Wt: 197.19 g/mol
InChI Key: OTCQHDHPGKBMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate is an organic compound with the molecular formula C11H13NO6. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of prop-2-enoate and contains a pyrrolidin-1-yl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
  • 4-O-(2,5-Dioxopyrrolidin-1-yl)ethyl 1-O-methyl (E)-but-2-enedioate
  • (2E)-2-Butenedioic acid 1-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl] 4-methyl ester

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

36431-63-7

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethyl prop-2-enoate

InChI

InChI=1S/C9H11NO4/c1-2-9(13)14-6-5-10-7(11)3-4-8(10)12/h2H,1,3-6H2

InChI Key

OTCQHDHPGKBMGU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCN1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.